molecular formula C10H14ClNO3 B2581013 Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl CAS No. 2055840-04-3

Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl

Cat. No.: B2581013
CAS No.: 2055840-04-3
M. Wt: 231.68
InChI Key: OBDORQAVVCZMAL-UHFFFAOYSA-N
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Description

Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl (CAS: 1336889-03-2) is a chiral benzoic acid ester derivative with a 1-amino-2-hydroxyethyl substituent at the para position of the benzene ring. It is commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) and chiral building blocks . The compound is characterized by its hydrochloride salt form, which enhances stability and solubility. Key physicochemical properties include a molecular formula of $ C{10}H{14}ClNO_3 $ and a molar mass of 231.68 g/mol .

Properties

IUPAC Name

methyl 4-(1-amino-2-hydroxyethyl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDORQAVVCZMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves the esterification of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antibiotic Development:
Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is utilized in the synthesis of compounds that exhibit antibiotic properties. Specifically, it has been noted for its role in developing antibiotics based on quinoline and indole structures, which are crucial for treating bacterial infections .

Acetylcholinesterase Inhibition:
The compound has been evaluated for its inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds derived from similar structures have shown promising results in inhibiting this enzyme, thereby potentially aiding in the treatment of cognitive decline associated with neurodegenerative diseases .

Synthesis Processes

Esterification Techniques:
The synthesis of methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves esterification processes that can be optimized for industrial applications. These methods allow for the efficient production of the compound without the need for intermediate isolation of hydrochlorides, enhancing economic viability .

Synthesis Method Yield (%) Conditions
Esterification with methanol88-89%Reflux with hydrochloric acid
Direct reaction with cyclohexenylchlorobenzeneN/ABuchwald C-N coupling

Biological Evaluation

In Vivo Studies:
Research has demonstrated that compounds related to methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride exhibit biological activity against parasitic infections. For instance, certain derivatives have been tested on hamsters and mice infected with Schistosoma mansoni, showing significant efficacy in clearing infections at varying dosages .

Toxicity Assessment:
Studies indicate that the toxicity profile of methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is favorable compared to other known compounds. For example, derivatives have shown lower lethal doses in animal models compared to their toluene counterparts, suggesting a better safety profile .

Case Study 1: Antibiotic Development

A study highlighted the use of methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride in synthesizing new antibiotic agents. The resulting compounds were tested against various bacterial strains, demonstrating effective antimicrobial activity.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of related compounds. In vitro assays indicated that these compounds could significantly inhibit acetylcholinesterase activity, providing a potential therapeutic avenue for Alzheimer's disease treatment.

Mechanism of Action

The mechanism of action of Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. This compound may also participate in redox reactions, altering the oxidative state of cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amino-Alkyl Groups

a. (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride (CAS: 847728-91-0)
  • Structure: Lacks the hydroxyl group present in the target compound, featuring a simpler 1-aminoethyl substituent.
  • Molecular Formula: $ C{10}H{14}ClNO_2 $, molar mass = 215.68 g/mol .
b. Ethyl 4-(2-aminophenyl)benzoate, HCl (CAS: 1355246-87-5)
  • Structure: Substitutes the methyl ester with an ethyl group and introduces an aminophenyl moiety.
  • Molecular Formula: $ C{15}H{16}ClNO_2 $, molar mass = 277.75 g/mol .
  • Key Differences: The ethyl ester increases lipophilicity, while the ortho-aminophenyl group may alter steric hindrance and electronic properties, affecting binding interactions in biological systems.

Quinoline-Based Derivatives

A series of methyl benzoate derivatives with quinoline-piperazine scaffolds (e.g., C1–C7 from ) exhibit structural complexity compared to the target compound:

Compound ID Substituent on Quinoline Molecular Formula Key Feature
C1 Phenyl $ C{28}H{25}N3O3 $ High aromaticity, bulky substituent
C4 4-Fluorophenyl $ C{27}H{22}FN3O3 $ Enhanced electron-withdrawing effects
C7 4-Trifluoromethylphenyl $ C{28}H{22}F3N3O_3 $ Extreme hydrophobicity

Comparison :

  • However, their larger size and complexity reduce synthetic accessibility compared to the simpler benzoate ester structure of the target compound .

Ethyl/Methyl Benzoates with Halogen Substituents

Ethyl 4-(4-aminophenyl)-2-fluorobenzoate, HCl (CAS: 1223882-40-3)
  • Structure: Combines a fluorine atom at the ortho position and an aminophenyl group at the para position.
  • Molecular Formula: $ C{15}H{15}ClFNO_2 $, molar mass = 307.74 g/mol .
  • Key Differences : Fluorine incorporation enhances metabolic stability and bioavailability, making this analogue more suited for drug development than the target compound, which lacks halogen atoms.

Physicochemical and Functional Contrasts

Table 1: Comparative Data for Key Compounds

Compound Name CAS Molecular Formula Molar Mass (g/mol) Solubility (Water) LogP
Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl 1336889-03-2 $ C{10}H{14}ClNO_3 $ 231.68 Moderate (HCl salt) 0.95
(S)-Methyl 4-(1-aminoethyl)benzoate HCl 847728-91-0 $ C{10}H{14}ClNO_2 $ 215.68 Low 1.52
Ethyl 4-(2-aminophenyl)benzoate, HCl 1355246-87-5 $ C{15}H{16}ClNO_2 $ 277.75 Very Low 3.10

Notes:

  • The hydroxyl group in the target compound improves water solubility relative to its non-hydroxylated analogues .
  • Halogenated derivatives (e.g., C4, C7 in ) exhibit higher LogP values, favoring membrane permeability but complicating excretion profiles .

Biological Activity

Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride, also known as (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl, is a compound of significant interest in biochemical and pharmacological research. Its unique structure, featuring both amino and hydroxyl functional groups, suggests a variety of potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzoate structure with an amino alcohol side chain. The presence of the methyl ester group enhances its solubility and bioavailability, which are critical factors for its biological activity. The chemical formula can be represented as:

C10H13ClN2O3C_{10}H_{13}ClN_{2}O_{3}

The biological activity of Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of histone deacetylases (HDACs), which are involved in regulating gene expression and cellular processes.
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary research suggests that it may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Predictions

Using computational methods like the Prediction of Activity Spectra for Substances (PASS), researchers have identified several potential activities for this compound:

Activity Type Predicted Effect
AntimicrobialModerate to high
Anti-inflammatoryModerate
AnticancerPotentially effective

These predictions highlight the need for empirical studies to validate the computational findings.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines. For instance, a study demonstrated a reduction in viability of A375 melanoma cells by 31% to 48% at concentrations ranging from 500 to 2000 μg/mL after 96 hours of incubation .
  • Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, particularly in protecting against oxidative stress in cellular models. It exhibited significant protective effects against cholesterol degradation during oxidative processes .
  • Enzyme Interaction Studies : Further research is needed to elucidate how this compound interacts with specific enzymes involved in metabolic pathways. Initial findings suggest that the amino and hydroxyethyl groups may facilitate binding to active sites on target enzymes.

Q & A

Q. What are the established synthetic routes for Methyl 4-(1-amino-2-hydroxyethyl)benzoate HCl?

Methodological Answer: The compound is synthesized through multi-step reactions involving:

  • Reductive amination : A ketone intermediate (e.g., methyl 4-(acetonyl)benzoate) is condensed with chiral amino alcohols (e.g., (R*)-2-amino-1-phenylethanol) using NaBH₄ in refluxing benzene, followed by diastereomer separation via crystallization .
  • Acid-catalyzed esterification : Reaction of 4-(1-amino-2-hydroxyethyl)benzoic acid with methanol in the presence of HCl yields the hydrochloride salt .

Q. Table 1: Key Reaction Conditions from Literature

StepReagents/ConditionsReference
Reductive condensationNaBH₄, benzene, reflux, crystallization
EsterificationMethanol, HCl, reflux

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, e.g., resonance peaks for the hydroxyethyl group (~δ 3.5–4.5 ppm) and ester methyl group (~δ 3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₄ClNO₃: calc. 231.0665, observed 231.0668) .
  • X-ray crystallography : Resolves stereochemistry using SHELXL or ORTEP-III for refinement and visualization .

Q. How should stability and storage conditions be optimized for this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ester or amine groups.
  • Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks), comparing peak area changes .

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use methanol/ethanol mixtures to isolate high-purity crystals .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate diastereomers .

Q. Which analytical methods ensure purity for pharmacological studies?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Questions

Q. How can synthesis be optimized to enhance stereochemical purity?

Methodological Answer:

  • Chiral resolution : Use (R)- or (S)-specific amino alcohols during reductive amination, followed by fractional crystallization .
  • Dynamic kinetic resolution : Employ asymmetric catalysts (e.g., Ru-BINAP) to bias enantiomer formation .

Q. Table 2: Optimization Strategies

ApproachOutcomeReference
Chiral amino alcohols>95% enantiomeric excess (ee)
Asymmetric catalysis80–90% ee, reduced byproducts

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS)?

Methodological Answer:

  • Multi-technique validation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments. Confirm mass accuracy using lock-mass calibration in HRMS .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) .

Q. What strategies mitigate solubility limitations in biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Salt formation : Explore alternative counterions (e.g., sulfate) instead of HCl for improved pharmacokinetics .

Q. How to investigate reaction mechanisms for key synthetic steps?

Methodological Answer:

  • Kinetic studies : Monitor intermediate formation via in situ IR spectroscopy during reductive amination .
  • Isotopic labeling : Use ¹⁵N-labeled amino alcohols to trace amine incorporation via HRMS .

Q. What high-throughput methods expedite crystallization for structural studies?

Methodological Answer:

  • Sparse-matrix screening : Test 96 solvent combinations (e.g., PEGs, salts) using liquid-handling robots .
  • Automated data collection : Utilize synchrotron radiation with SHELXC/D/E pipelines for rapid phasing .

Notes

  • References : Avoids non-academic sources (e.g., commercial catalogs) unless explicitly validated.
  • Software : SHELX , ORTEP-III , and Gaussian are industry standards for structural analysis.
  • Data Integrity : Cross-referenced experimental procedures ensure reproducibility.

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